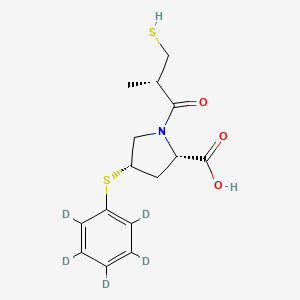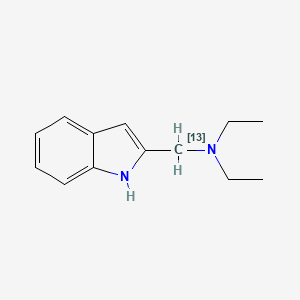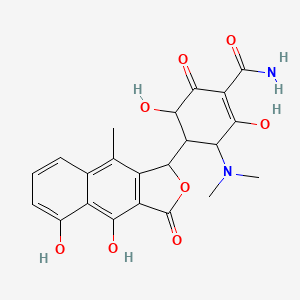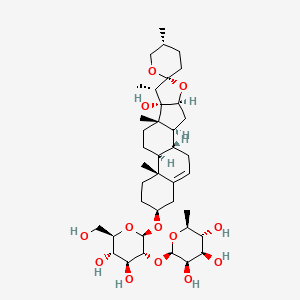
Polyhyllin VI
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polyhyllin VI is a cyclic peptide isolated from the traditional Chinese medicinal herb Polygonum multiflorum Thunb. It has been extensively studied for its pharmacological and biological activities, including anti-inflammatory, anti-stress, and anti-tumor effects. Polyhyllin VI has been demonstrated to possess a wide range of therapeutic effects, including anti-inflammatory, anti-stress, and anti-tumor activities. It has been used as a traditional Chinese medicinal herb for centuries and is now gaining attention in the Western world for its potential therapeutic effects.
Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Properties
Field
This research is in the field of Pharmacology and Pain Management .
Application Summary
Polyphyllin VI (PPVI) has been studied for its potential anti-inflammatory and analgesic properties. The research explores possible anti-inflammatory pathways of PPVI, which has been shown to reduce inflammation in mice, thereby reducing pain .
Methods and Procedures
The study used network pharmacology and RNA sequencing to identify the contribution of the MAPK signaling pathway to inflammatory pain. In the LPS/ATP-induced RAW264.7 cell model, pretreatment with PPVI for 1 hour inhibited the release of IL-6 and IL-8, down-regulated the expression of the P2X7 receptor (P2X7R), and decreased the phosphorylation of p38 and ERK1/2 components of the MAPK pathway .
Results and Outcomes
The results suggest that PPVI may inhibit the release of IL-8 by regulating P2X7R to reduce the phosphorylation of p38. However, the modulation of PPVI on the release of IL-6 and phosphorylation of ERK1/2 may be mediated by other P2X7R-independent signals .
Non-Small Cell Lung Cancer Treatment
Field
This research is in the field of Oncology .
Application Summary
Polyphyllin VI (PPVI) has been reported to significantly suppress the proliferation of non-small cell lung cancer (NSCLC) via the induction of apoptosis and autophagy in vitro and in vivo .
Methods and Procedures
The study used A549 and H1299 cells to investigate the in vitro effect and action mechanism by which PPVI induces activation of the NLRP3 inflammasome in NSCLC. The anti-proliferative effect of PPVI in A549 and H1299 cells was measured and validated by MTT assay .
Results and Outcomes
The results showed that PPVI significantly increased the percentage of cells with PI signal in A549 and H1299, indicating that PPVI induced an apoptosis-to-pyroptosis switch, and, ultimately, lytic cell death .
Acne Treatment
Field
This research is in the field of Dermatology .
Application Summary
Polyphyllin VI (PPVI) has been reported to have potential applications in the treatment of acne. Acne is primarily associated with inflammatory reactions, abnormal sebum function, micro-ecological disorders, hair follicle hyperkeratosis, and, in some patients, immune function .
Methods and Procedures
The study used in vivo and in vitro models to investigate the antibacterial, anti-inflammatory, immunomodulatory, and antioxidant effects of PPVI. The potential mechanisms of PPVI in treating acne were explored, including reduction in the inflammatory response, antibacterial action, modulation of immune response, and antioxidant effects .
Results and Outcomes
The results suggest that PPVI could potentially be used in the treatment of acne due to its various effects. However, more detailed studies are needed to confirm these findings and to understand the exact mechanisms of action .
Digestive Tract Cancer Treatment
Application Summary
Polyphyllin VI (PPVI) has been studied for its potential applications in the treatment of various digestive tract cancers. Digestive tract cancers include gastric, liver, gallbladder, pancreatic, colorectal, and anal canal cancers .
Methods and Procedures
The study used in vivo and in vitro models to investigate the antitumor role of PPVI in a variety of digestive tract cancers. The potential mechanisms of PPVI in treating these cancers were explored, including its effects on cell proliferation, apoptosis, and autophagy .
Results and Outcomes
The results suggest that PPVI could potentially be used in the treatment of various digestive tract cancers due to its antitumor effects. However, more detailed studies are needed to confirm these findings and to understand the exact mechanisms of action .
Propriétés
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O13/c1-18-8-13-38(47-17-18)20(3)39(46)27(52-38)15-25-23-7-6-21-14-22(9-11-36(21,4)24(23)10-12-37(25,39)5)49-35-33(31(44)29(42)26(16-40)50-35)51-34-32(45)30(43)28(41)19(2)48-34/h6,18-20,22-35,40-46H,7-17H2,1-5H3/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34-,35-,36+,37+,38-,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWWQGPCTUQCMN-QEGKHCRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71307571 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

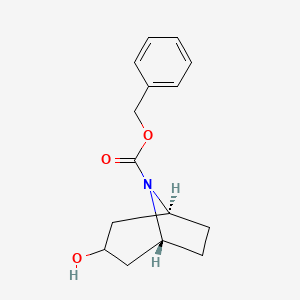

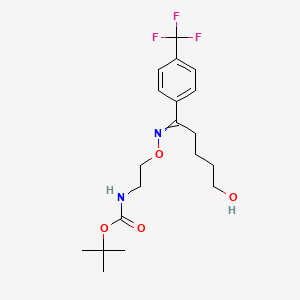
![[((1,1-DIMETHYLETHOXYCARBONYL)AMINO)-2-OXO-1-PIPERIDINYL]-IMINOMETHYLCARBAMIC ACID BENZYL ESTER](/img/no-structure.png)
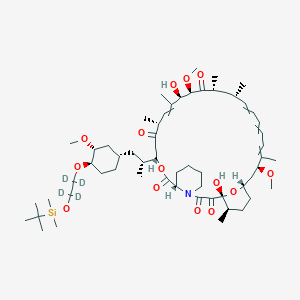
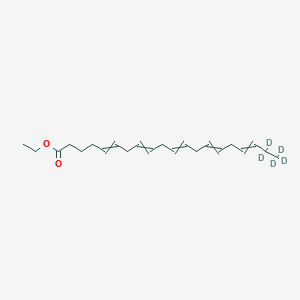
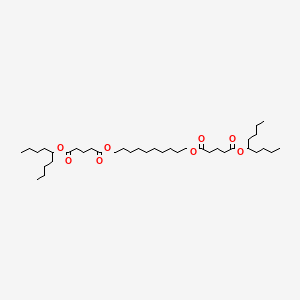
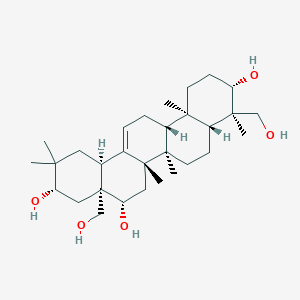
![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)
